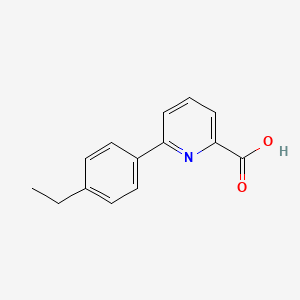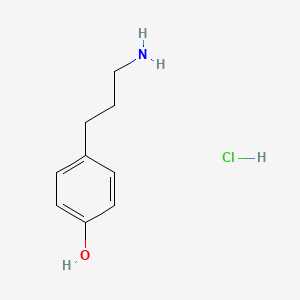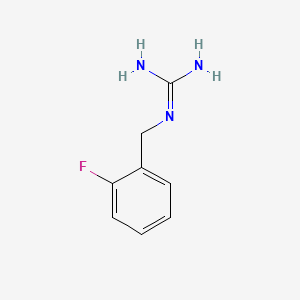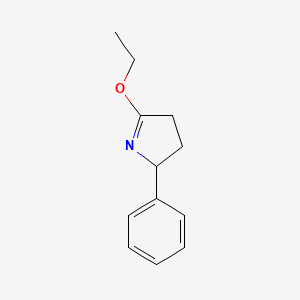
6-(4-Ethylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Ethylphenyl)picolinic acid (6-EPPA) is a chemical compound that has been studied extensively in the scientific community due to its unique properties. 6-EPPA is a highly hydrophobic molecule, meaning it has a strong affinity for fats and oils. This makes it an ideal candidate for a variety of applications in the lab and in industry. In addition to its hydrophobic nature, 6-EPPA has a wide range of biochemical and physiological effects that make it an interesting compound to study.
科学的研究の応用
6-(4-Ethylphenyl)picolinic acid, 95% is a versatile compound with a wide range of applications in the scientific community. It has been used in studies of metabolism, genetics, cell signaling, and drug design. It has also been used in the development of new drugs and drug delivery systems. 6-(4-Ethylphenyl)picolinic acid, 95% has even been used as a biomarker for various diseases and conditions, such as cancer and Alzheimer’s.
作用機序
6-(4-Ethylphenyl)picolinic acid, 95% has a number of different mechanisms of action. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and protein kinases. It has also been shown to affect the expression of certain genes, as well as modulate the activity of certain receptors, such as the nicotinic acetylcholine receptor.
Biochemical and Physiological Effects
6-(4-Ethylphenyl)picolinic acid, 95% has a wide range of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as acetylcholinesterase, and to decrease the activity of others, such as protein kinases. It has also been shown to affect the expression of certain genes, as well as modulate the activity of certain receptors, such as the nicotinic acetylcholine receptor. In addition, 6-(4-Ethylphenyl)picolinic acid, 95% has been shown to have an anti-inflammatory effect, as well as an effect on the regulation of apoptosis.
実験室実験の利点と制限
The use of 6-(4-Ethylphenyl)picolinic acid, 95% in lab experiments has a number of advantages. It is a relatively simple compound to synthesize, and it has a wide range of biochemical and physiological effects. It is also highly hydrophobic, making it ideal for use in studies involving fat and oil. However, there are some limitations to the use of 6-(4-Ethylphenyl)picolinic acid, 95% in lab experiments. It is not very soluble in water, making it difficult to work with in aqueous solutions. In addition, it can be toxic if not handled properly.
将来の方向性
There are a number of potential future directions for 6-(4-Ethylphenyl)picolinic acid, 95% research. It could be used in studies of metabolism, genetics, cell signaling, and drug design. It could also be used to develop new drugs and drug delivery systems. In addition, 6-(4-Ethylphenyl)picolinic acid, 95% could be used as a biomarker for various diseases and conditions, such as cancer and Alzheimer’s. Finally, 6-(4-Ethylphenyl)picolinic acid, 95% could be used in the development of new materials, such as hydrogels, for use in biomedical applications.
合成法
6-(4-Ethylphenyl)picolinic acid, 95% can be synthesized through a variety of methods. One of the most common methods is the condensation reaction of 4-ethylphenol and formic acid in the presence of an acid catalyst. This reaction produces 6-(4-Ethylphenyl)picolinic acid, 95% as the primary product and several other byproducts. This method is relatively simple and cost-effective, making it a popular choice for researchers.
特性
IUPAC Name |
6-(4-ethylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-10-6-8-11(9-7-10)12-4-3-5-13(15-12)14(16)17/h3-9H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAOJDCCPYOJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509790 |
Source


|
| Record name | 6-(4-Ethylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86696-39-1 |
Source


|
| Record name | 6-(4-Ethylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%](/img/structure/B6306935.png)












